molecular formula C25H28N6O2S B2717298 N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide CAS No. 851614-58-9

N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide

Cat. No. B2717298
CAS RN: 851614-58-9
M. Wt: 476.6
InChI Key: SZVHJPBBPYXMIN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide is a useful research compound. Its molecular formula is C25H28N6O2S and its molecular weight is 476.6. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial for understanding how substances are processed within the body. For example, pharmacokinetic studies of combinations like sulfamoxole/trimethoprim have been conducted to understand their absorption, distribution, metabolism, and excretion (ADME) processes, which are fundamental for developing effective therapeutic agents (Kuhne et al., 1976).

Receptor Binding Studies

Receptor binding studies, such as those conducted with WAY-100635, a radioligand for the 5-HT1A receptor, provide insights into the interaction of chemical compounds with specific brain receptors. These studies help in the development of drugs targeting psychiatric and neurological disorders by demonstrating the potential of compounds to bind to receptors, elucidating their mechanism of action (Pike et al., 1995).

Toxicological Evaluations

Toxicological evaluations are essential to determine the safety of chemical compounds. Studies like those on sulfadiazine provide information on therapeutic efficacy and toxic effects, forming a basis for evaluating the risk-benefit ratio of compounds in clinical applications (Finland et al., 1941).

Molecular Imaging

Molecular imaging techniques, such as positron emission tomography (PET) using radioligands, allow for the non-invasive study of biochemical processes in vivo. For instance, [carbonyl-11C]WAY-100635 has been utilized to exquisitely delineate 5-HT1A receptors in the human brain, facilitating the study of receptor distribution and density in various psychiatric and neurological conditions (Pike et al., 1996).

Chemotherapy Efficacy

Research on the efficacy of chemotherapy agents, such as the dolastatin 10 analogue TZT-1027, provides insights into novel treatments for cancer. These studies assess dose-limiting toxicities, determine maximum tolerated doses, and explore pharmacokinetics to identify effective treatment regimens for advanced solid tumors (de Jonge et al., 2005).

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2S/c1-3-33-21-12-6-5-11-20(21)31-22(19-10-9-15-27-16-19)29-30-24(31)34-18(2)23(32)28-25(17-26)13-7-4-8-14-25/h5-6,9-12,15-16,18H,3-4,7-8,13-14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHJPBBPYXMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=C2SC(C)C(=O)NC3(CCCCC3)C#N)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.